Cas no 296893-17-9 ((3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone)
(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone
- Methanone, (3,5-dibromophenyl)-1-pyrrolidinyl-
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- Inchi: 1S/C11H11Br2NO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2
- InChI Key: UISWSPSAAVNZTL-UHFFFAOYSA-N
- SMILES: C(C1=CC(Br)=CC(Br)=C1)(N1CCCC1)=O
Experimental Properties
- Density: 1.760±0.06 g/cm3(Predicted)
- Boiling Point: 419.5±35.0 °C(Predicted)
- pka: -2.34±0.20(Predicted)
(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D196890-250mg |
(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone |
296893-17-9 | 250mg |
$ 440.00 | 2022-06-05 | ||
| TRC | D196890-500mg |
(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone |
296893-17-9 | 500mg |
$ 730.00 | 2022-06-05 |
(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone
Introduction to (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone (CAS No. 296893-17-9)
Chemical compounds play a pivotal role in the advancement of pharmaceutical and biochemical research. Among these, (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone (CAS No. 296893-17-9) stands out as a significant molecule with diverse applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential in various biochemical pathways and therapeutic interventions.
The molecular structure of (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone consists of a benzene ring substituted with two bromine atoms at the 3rd and 5th positions, linked to a pyrrolidine moiety through a methanone bridge. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for designing novel bioactive agents. The presence of bromine atoms enhances the lipophilicity and reactivity of the compound, facilitating its interaction with biological targets.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors for various diseases, particularly cancer and neurological disorders. The (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone scaffold has been explored as a potential lead compound in several preclinical studies due to its ability to modulate key enzymatic pathways involved in disease progression. For instance, studies have indicated that this compound exhibits inhibitory effects on certain kinases and transcription factors, which are critical in cancer cell proliferation and survival.
One of the most compelling aspects of (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone is its versatility in chemical modification. The methanone group provides a reactive site for further derivatization, allowing researchers to fine-tune the pharmacological properties of the molecule. This flexibility has enabled the synthesis of numerous analogs with enhanced potency and selectivity. For example, modifications at the pyrrolidine ring have led to compounds with improved binding affinity to specific protein targets, thereby increasing their therapeutic efficacy.
The compound's potential extends beyond oncology; it has also shown promise in treating neurological disorders. Research has demonstrated that (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone can interact with neurotransmitter receptors and ion channels, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. These findings highlight the compound's broad applicability in addressing diverse medical challenges.
Advances in computational chemistry have further accelerated the discovery process for derivatives of (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone. Molecular modeling techniques have been employed to predict the binding modes of the compound with various biological targets, providing insights into its mechanism of action. These computational studies have guided experimental efforts, leading to the identification of more potent and selective analogs.
The synthesis of (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone involves multi-step organic reactions that require precise control over reaction conditions. The introduction of bromine atoms at specific positions on the benzene ring demands careful selection of reagents and catalysts to ensure high yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of these processes, making it feasible to produce larger quantities of the compound for research purposes.
In conclusion, (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone (CAS No. 296893-17-9) is a multifaceted chemical entity with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery efforts for years to come.
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